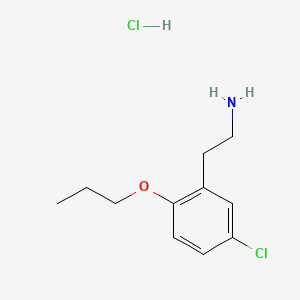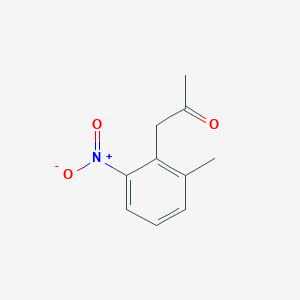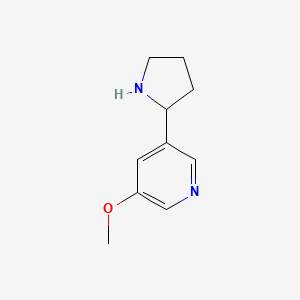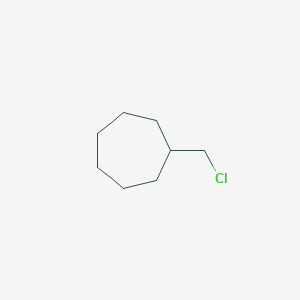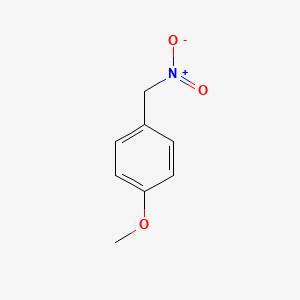![molecular formula C13H11F2NO4S2 B13613308 2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13613308.png)
2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a sulfonyl group, and difluoroacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions and the use of advanced technologies to ensure efficient production .
化学反応の分析
Types of Reactions
2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thioethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers .
科学的研究の応用
2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole derivatives and sulfonyl-containing compounds. Examples include:
- 2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-acetic acid
- 2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-propionic acid .
Uniqueness
What sets 2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties.
特性
分子式 |
C13H11F2NO4S2 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
2-[2-(2,4-dimethylphenyl)sulfonyl-1,3-thiazol-4-yl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C13H11F2NO4S2/c1-7-3-4-9(8(2)5-7)22(19,20)12-16-10(6-21-12)13(14,15)11(17)18/h3-6H,1-2H3,(H,17,18) |
InChIキー |
AQASCCHFHFKOML-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=NC(=CS2)C(C(=O)O)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


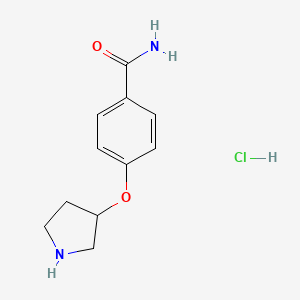
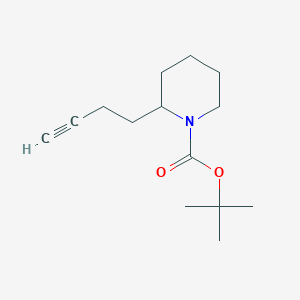
![(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13613239.png)
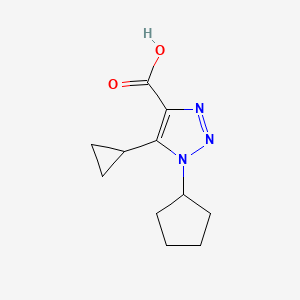
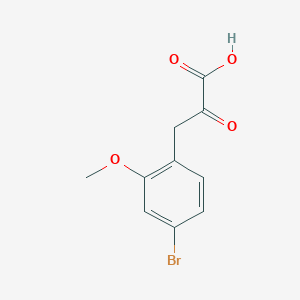
![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)
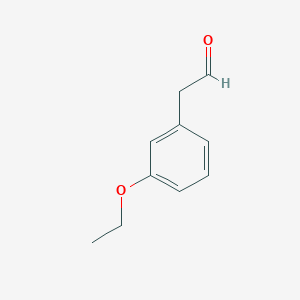
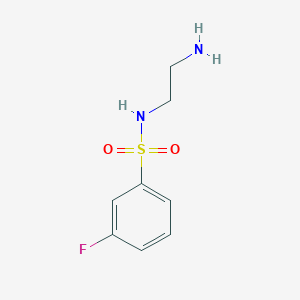
![1-[(1,4-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13613278.png)
